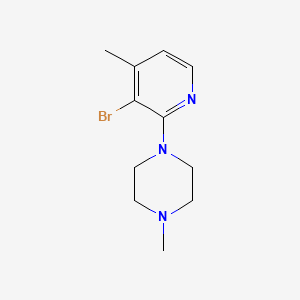
5-Amino-2-(2-methoxyethyl)-1,2,4-thiadiazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-2-(2-methoxyethyl)-1,2,4-thiadiazol-3(2H)-one is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and methoxyethyl groups in its structure makes it a versatile molecule for chemical modifications and functionalization.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(2-methoxyethyl)-1,2,4-thiadiazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with ethyl 2-bromoacetate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反応の分析
Types of Reactions
5-Amino-2-(2-methoxyethyl)-1,2,4-thiadiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The thiadiazole ring can be reduced to form corresponding dihydro derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the thiadiazole ring can produce dihydro derivatives.
科学的研究の応用
5-Amino-2-(2-methoxyethyl)-1,2,4-thiadiazol-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with unique properties, such as conductivity and thermal stability.
作用機序
The mechanism of action of 5-Amino-2-(2-methoxyethyl)-1,2,4-thiadiazol-3(2H)-one involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound can inhibit the growth of bacteria by interfering with their cell wall synthesis. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways.
類似化合物との比較
Similar Compounds
5-Amino-1,3,4-thiadiazole-2-thiol: Similar structure but with a thiol group instead of a methoxyethyl group.
2-Amino-1,3,4-thiadiazole: Lacks the methoxyethyl group, making it less versatile for chemical modifications.
5-Methyl-1,2,4-thiadiazole-3(2H)-one: Contains a methyl group instead of an amino group, affecting its reactivity and applications.
Uniqueness
5-Amino-2-(2-methoxyethyl)-1,2,4-thiadiazol-3(2H)-one is unique due to the presence of both amino and methoxyethyl groups, which enhance its reactivity and potential for functionalization. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C5H9N3O2S |
|---|---|
分子量 |
175.21 g/mol |
IUPAC名 |
5-amino-2-(2-methoxyethyl)-1,2,4-thiadiazol-3-one |
InChI |
InChI=1S/C5H9N3O2S/c1-10-3-2-8-5(9)7-4(6)11-8/h2-3H2,1H3,(H2,6,7,9) |
InChIキー |
FLFYJEKIUUDCJR-UHFFFAOYSA-N |
正規SMILES |
COCCN1C(=O)N=C(S1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,7-Dimethyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11798108.png)


![7-Bromo-3-(pyridin-2-YL)benzo[D]isoxazole](/img/structure/B11798133.png)
![2,4-Dichloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11798137.png)
![2-Bromo-5-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11798142.png)

![1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid](/img/structure/B11798163.png)



![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B11798187.png)


